molecular formula C7H7NO2 B1623444 Benzene, 1-(methyl-d3)-2-nitro- CAS No. 70786-67-3

Benzene, 1-(methyl-d3)-2-nitro-

Cat. No. B1623444
CAS RN: 70786-67-3
M. Wt: 140.15 g/mol
InChI Key: PLAZTCDQAHEYBI-FIBGUPNXSA-N
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Description

Benzene, 1-(methyl-d3)-2-nitro-, is an important organic compound that is widely used in both industrial and scientific applications. It is a derivative of benzene, and its chemical formula is C6H5CH2NO2. This compound is commonly used as a reagent in organic synthesis, and it has been used in a variety of scientific research applications.

Scientific Research Applications

Benzene, 1-(methyl-d3)-2-nitro-, has a variety of scientific research applications. It has been used in the synthesis of other organic compounds, including pharmaceuticals and other biologically active molecules. It has also been used in the study of enzyme kinetics and the mechanism of action of drugs. Additionally, it has been used in the study of the structure and function of proteins, nucleic acids, and other biological macromolecules.

Mechanism of Action

Benzene, 1-(methyl-d3)-2-nitro-, is an electrophile, meaning that it can react with nucleophiles. In the presence of a nucleophile, the compound can undergo a variety of reactions, including substitution reactions, addition reactions, and elimination reactions. This property is useful in organic synthesis, as it allows for the synthesis of a variety of molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzene, 1-(methyl-d3)-2-nitro-, are not well understood. However, it is known to be toxic, and it can cause irritation of the skin and eyes, as well as respiratory tract irritation. Additionally, it has been linked to the formation of carcinogenic compounds in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using benzene, 1-(methyl-d3)-2-nitro-, in lab experiments is its ability to react with a variety of nucleophiles. This allows for the synthesis of a variety of molecules. However, it is important to note that this compound is toxic and should be handled with care. Additionally, it can produce hazardous byproducts, and it can react with other compounds in the lab.

Future Directions

The potential future directions for research involving benzene, 1-(methyl-d3)-2-nitro-, include further studies of its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted to develop new methods for its synthesis and to explore its potential applications in pharmaceuticals and other biologically active molecules. Additionally, further research could be conducted to explore the potential uses of this compound in the study of enzyme kinetics and the mechanism of action of drugs. Finally, further research could be conducted to explore the potential uses of this compound in the study of the structure and function of proteins, nucleic acids, and other biological macromolecules.

properties

IUPAC Name

1-nitro-2-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAZTCDQAHEYBI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221041
Record name Benzene, 1-(methyl-d3)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(methyl-d3)-2-nitro-

CAS RN

70786-67-3
Record name Benzene, 1-(methyl-d3)-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070786673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(methyl-d3)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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